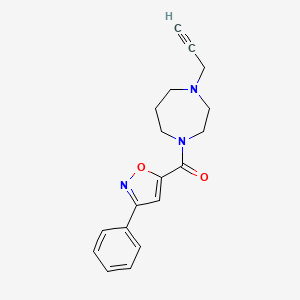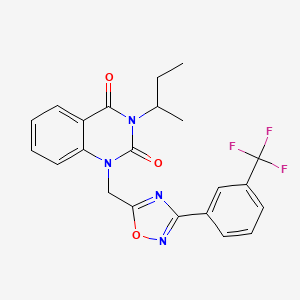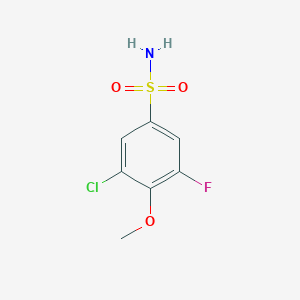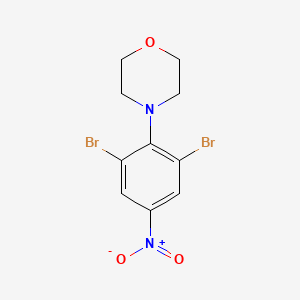
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane, also known as POCD, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is not fully understood, but it is believed to interact with the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy. 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane may also inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as the ability to inhibit the growth of cancer cells. However, the exact biochemical and physiological effects of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane are still being studied.
実験室実験の利点と制限
One advantage of using 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane in lab experiments is its potential therapeutic applications in various fields, including neuroscience and cancer research. However, a limitation of using 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is its complex synthesis method, which may make it difficult to obtain pure 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane for experiments.
将来の方向性
There are several future directions for the study of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane. One direction is to further investigate its potential therapeutic applications in neuroscience and cancer research. Another direction is to study the structure-activity relationship of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane and its derivatives to develop more potent compounds with potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane may facilitate its use in lab experiments.
合成法
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 3-phenyl-1,2-oxazole-5-carboxylic acid with propargylamine, followed by a reduction and cyclization step. The resulting product is purified through column chromatography to obtain pure 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane.
科学的研究の応用
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been shown to possess anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In cancer research, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. In drug development, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-9-20-10-6-11-21(13-12-20)18(22)17-14-16(19-23-17)15-7-4-3-5-8-15/h1,3-5,7-8,14H,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLODJWDKWMKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2441790.png)
![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)
![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)

![4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2441795.png)
![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)

![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2441801.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2441812.png)